molecular formula C10H8INO B8509766 7-Iodo-6-methyl-4(1H)-quinolinone

7-Iodo-6-methyl-4(1H)-quinolinone

Cat. No. B8509766
M. Wt: 285.08 g/mol
InChI Key: BDEZSSRBHHIWPU-UHFFFAOYSA-N
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Patent
US06787558B2

Procedure details

A mixture of 7-iodo-6-methyl-1H-quinolin-4-one (5.12 g, 18.0 mmol), phosphorus oxide chloride (14 mL) and N,N-dimethylformamide (1 mL) was stirred at 60° C. for 80 min, then poured onto ice and carefully neutralized with 25% aq. ammonium hydroxide solution. The suspension was extracted three times with dichloromethane, the combined organic phase was washed with brine, dried (MgSO4), and evaporated to afford the title compound (5.33 g, 98%). Light brown solid, ISP-MS: m/e=304.1 ([M+H]+).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
phosphorus oxide chloride
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH:7]=[CH:8][NH:9]2)=[CH:4][C:3]=1[CH3:13].[Cl-:14].[P+]=O.[OH-].[NH4+]>CN(C)C=O>[Cl:14][C:6]1[C:5]2[C:10](=[CH:11][C:2]([I:1])=[C:3]([CH3:13])[CH:4]=2)[N:9]=[CH:8][CH:7]=1 |f:1.2,3.4,^3:14|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
IC1=C(C=C2C(C=CNC2=C1)=O)C
Name
phosphorus oxide chloride
Quantity
14 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 80 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted three times with dichloromethane
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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